molecular formula C25H26N2O6 B6512873 N-[(3,4-dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide CAS No. 618862-77-4

N-[(3,4-dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide

Cat. No.: B6512873
CAS No.: 618862-77-4
M. Wt: 450.5 g/mol
InChI Key: ZMPRAUDEYIUBEP-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide is a polyaromatic amide derivative characterized by three methoxy-substituted phenyl groups and a formamide linkage. Its structure comprises a 3,4-dimethoxyphenyl group, a 4-methoxyphenylformamido moiety, and a 4-methoxybenzamide unit, interconnected through a methylene bridge. The synthesis likely involves multi-step reactions, including formamidation and coupling processes, as seen in analogous compounds .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-30-19-10-5-16(6-11-19)24(28)26-23(18-9-14-21(32-3)22(15-18)33-4)27-25(29)17-7-12-20(31-2)13-8-17/h5-15,23H,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRAUDEYIUBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several benzamide and formamide derivatives. Key comparisons include:

N-[(4-Methoxyphenyl)methyl]formamide (CAS: 17061-63-1)

  • Structure : A simpler formamide with a single 4-methoxyphenyl group.
  • Synthesis : Prepared via reaction of 4-methoxybenzylamine with formic acid .
  • Key Difference : Lacks the 3,4-dimethoxyphenyl and 4-methoxybenzamide units, resulting in lower molecular complexity and reduced lipophilicity.

N-(2,4-Dimethylphenyl)-4-Methoxybenzamide

  • Structure : Features a 4-methoxybenzamide core with a 2,4-dimethylphenyl substituent.
  • Synthesis : Produced via reductive transamidation of tertiary amides .
  • Key Difference : Replaces the formamide and 3,4-dimethoxyphenyl groups with a dimethylphenyl moiety, altering electronic properties and steric bulk.

N-[1,3-Benzodioxol-5-yl-[(4-Methoxybenzoyl)Amino]Methyl]-4-Methoxybenzamide (CAS: 618862-81-0) Structure: Incorporates a benzodioxole ring instead of the 3,4-dimethoxyphenyl group. Synthesis: Likely involves coupling of benzodioxole-containing intermediates with methoxy-substituted benzamides .

Physicochemical Properties

Property Target Compound N-[(4-Methoxyphenyl)methyl]formamide N-(2,4-Dimethylphenyl)-4-Methoxybenzamide
Molecular Weight 434.44 g/mol 165.19 g/mol 256.13 g/mol
LogP (Predicted) ~3.2 ~1.5 ~2.8
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 7 3 3

The target compound’s higher molecular weight and logP value reflect its increased aromaticity and methoxy substituents, which may improve membrane permeability but reduce aqueous solubility.

Analytical Characterization

All compounds rely on:

  • IR Spectroscopy : To confirm functional groups (e.g., C=O at ~1660 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR : For structural elucidation, particularly distinguishing methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons.
  • HRMS : To verify molecular formulas (e.g., target compound: m/z 434.44 [M+H]⁺) .

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